molecular formula C5H9N3O2S B195860 N,N-Dimethyl-1H-imidazole-1-sulfonamide CAS No. 78162-58-0

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B195860
CAS No.: 78162-58-0
M. Wt: 175.21 g/mol
InChI Key: YRRWNBMOJMMXQY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazole-1-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N3O2S. It is characterized by the presence of an imidazole ring substituted with a dimethylsulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1H-imidazole-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethylamine and sulfuryl chloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives .

Scientific Research Applications

N,N-Dimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and ligand in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both the dimethylsulfonamide and imidazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWNBMOJMMXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327908
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78162-58-0
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylsulfamoyl)imidazole
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Synthesis routes and methods I

Procedure details

Imidazole (5.00 g, 73.6 mmol) was dissolved in toluene (80 ml), and thereto were added triethylamine (9.52 ml, 68.4 mmol) and dimethylsulfamoyl chloride (6.77 ml, 63.3 mmol), and the mixture was stirred at room temperature for 8 hours. The precipitates were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to azeotropic distillation with hexane to give the title compound (10.9 g, 98%).
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5 g
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9.52 mL
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6.77 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

Imidazole was treated with dimethyl amino sulfonyl chloride providing 1-(dimethylaminosulfonyl)-imidazole, which was subsequently treated with n-butyl lithium and t-butyldimethylsilyl chloride to afford 1-(dimethylaminosulfonyl)-2-(t-butyldimethylsilyl)-imidazol e. This material was treated with n-butyllithium and tri-n-butyltin chloride to afford the target compound.
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Synthesis routes and methods III

Procedure details

It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all of these reaction schemes heterocycle derivatives corresponding respectively to Formula 7, 11 and 15 can be employed where in the A-B' substituent A is (CH2)n, n is 0, and B' is hydrogen. A carboxylic acid group is then introduced into the molecule, after coupling with the tetrahydronaphthalene moiety, by reaction with strong base (such as n-butyl lithium) and carbon dioxide or ethyl chloroformate. Reaction Scheme 4 illustrates specifically the synthesis of Compound 3 and Compound 4 of the present application. In accordance with this scheme (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene (Compound 10) is reacted with trimethylaluminum in the presence zirconocene dichloride. The resulting "carboaluminated adduct" (not shown in Scheme 4) is reacted in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) catalyst, with 1-(N,N-dimethylsulfamoyl)-4-iodoimidazole (Compound 11) which is obtained by iodination from 1-(N,N-dimethylsulfamoyl)imidazole. The latter compound can be obtained in accordance with the chemical literature: Chadwick et al. J. Chem. Soc., Perkin Trans. I 1984, 481-486. The result of the coupling reaction between between the carboaluminated adduct derived from Compound 10 and Compound 11 is (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)imidazole (Compound 12). The carboxylic acid ethyl ester moiety is introduced into the molecule by reacting the anion of Compound 12 generated with strong base such as n-butyl lithium, with ethyl chloroformate, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro- 3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)-2-imidazolecarboxylate (Compound 4). The dimethylsulfamoyl group is removed from the imidazole nitrogen by treatment with acid, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-2-imidazolecarboxylate (Compound 3). ##STR10##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does IS interact with the zinc anode and what are the downstream effects?

A1: IS demonstrates a two-pronged interaction with the zinc anode:

  • Adsorption: The imidazole group in IS exhibits a strong affinity for the zinc anode surface. This allows IS molecules to replace water molecules in the inner Helmholtz layer of the electric double layer (EDL). []
  • Zinc ion binding: The sulfone group in IS acts as a binding site for Zn2+ ions. This interaction promotes the de-solvation of Zn2+ ions from the electrolyte. []

Q2: What is the impact of IS on the performance of zinc metal batteries?

A2: The incorporation of IS as an electrolyte additive has shown significant improvements in zinc metal battery performance:

  • Enhanced Cycling Stability: IS effectively extends the cycling life of both Zn||Zn symmetric cells and Zn||NaV3O8·1.5H2O full cells. [] This improvement is attributed to the suppression of detrimental side reactions and the promotion of stable zinc deposition.

Q3: How does the design of IS exemplify a functional group assembly strategy for electrolyte additive development?

A3: The design of IS highlights a novel approach to electrolyte additive development by strategically combining functional groups with specific desired properties:

  • Targeted Functionality: The imidazole group was selected for its strong adsorption to the zinc anode, while the sulfone group was chosen for its Zn2+ ion binding capability. []
  • Synergistic Effect: The combination of these two functional groups in IS results in a synergistic effect that effectively regulates the EDL, leading to improved zinc anode performance. []

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